molecular formula C8H12O B2953979 2-Propargyltetrahydro-2H-pyran CAS No. 13226-36-3

2-Propargyltetrahydro-2H-pyran

Cat. No.: B2953979
CAS No.: 13226-36-3
M. Wt: 124.183
InChI Key: CUMDSDTZMMDOPL-UHFFFAOYSA-N
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Description

2-Propargyltetrahydro-2H-pyran is a chemical compound with the formula C8H12O2 . It is also known by other names such as Propargyl alcohol tetrahydropyranyl ether, Propargyl 2-tetrahydropyranyl ether, 1-(2’-Tetrahydropyranyloxy)-2-propyne, and 2-(Propargyloxy)tetrahydropyran . This compound is extensively used in scientific research due to its unique structure and properties.


Synthesis Analysis

The synthesis of 2H-pyrans, including this compound, has been discussed in several papers . A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with an oxygen atom and a propargyl group attached to it . The IUPAC Standard InChIKey for this compound is HQAXHIGPGBPPFU-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps . The key step in these reactions is a cyclopropylcarbinyl cation rearrangement, which results in the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .

Scientific Research Applications

Synthesis of Heterocycles

Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization : The utility of propargyl vinyl ethers, easily accessed from 2-Propargyltetrahydro-2H-pyran, for the synthesis of monocyclic 2H-pyrans was demonstrated. This process involves a Ag(I)-catalyzed propargyl-Claisen rearrangement followed by base-catalyzed isomerization and 6π-oxaelectrocyclization, leading to highly substituted heterocycles (Menz & Kirsch, 2006).

Cycloaddition Reactions : Propargylic alcohols, derivable from this compound, have been employed in ruthenium-catalyzed cycloaddition reactions with phenols and naphthols to synthesize 1H-naphtho[2,1-b]pyrans and 4H-1-benzopyrans with complete regioselectivity (Nishibayashi et al., 2002).

Gold(I)-Catalyzed Synthesis of Dihydropyrans : A trinuclear gold(I)-oxo complex catalyzes the synthesis of 2-hydroxy-3,6-dihydropyrans from propargyl vinyl ethers, showcasing excellent diastereoselectivity and chirality transfer, leading to enantioenriched pyrans (Sherry et al., 2006).

One-Pot Synthesis of 1,2-Dihydropyridines : Demonstrated the synthesis of 1,2-dihydropyridines from propargyl vinyl ethers through a catalyzed propargyl-Claisen rearrangement, condensation, and heterocyclization, highlighting the diverse reactivity of propargyl vinyl ethers (Harschneck & Kirsch, 2011).

Functionalization Strategies

Copper-Catalyzed Asymmetric Cycloadditions : The synthesis of optically active 2-pyrazolines through copper-catalyzed asymmetric [3 + 2] cycloaddition of hydrazines to bis-electrophilic C3 synthons derived from propargylic acetates, demonstrating significant advancements in enantioselective synthesis (Zhang et al., 2015).

Photochromic Pyrans Synthesis : A facile one-pot synthesis of photochromic pyrans, including [3H]naphtho[2,1-b]pyrans and [2H]naphtho[1,2-b]pyrans, was achieved through the reaction of propargyl alcohol with naphthol or phenol derivatives, showcasing the potential of this compound in photophysical applications (Zhao & Carreira, 2003).

Safety and Hazards

According to the safety data sheet, 2-Propargyltetrahydro-2H-pyran is classified as a flammable liquid (Category 3, H226). It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name

2-prop-2-ynyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-5-8-6-3-4-7-9-8/h1,8H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMDSDTZMMDOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13226-36-3
Record name 2-(prop-2-yn-1-yl)oxane
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